molecular formula C19H25N3O B7636254 N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide

Cat. No. B7636254
M. Wt: 311.4 g/mol
InChI Key: TWPHISHMYGRUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain perception and inflammation. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of neuropathic pain.

Mechanism of Action

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide is a selective antagonist of the AT2R, which is expressed in the peripheral nervous system and is involved in the regulation of pain perception and inflammation. AT2R activation has been shown to reduce pain behaviors in preclinical models of neuropathic pain. N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide blocks the activity of AT2R, which leads to a reduction in pain perception and inflammation.
Biochemical and Physiological Effects:
N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical models of neuropathic pain. It has been found to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the expression of anti-inflammatory cytokines, such as IL-10. N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has also been found to reduce the expression of pain-related genes, such as Nav1.7 and TRPV1, which are involved in the transmission of pain signals.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide is its selectivity for the AT2R, which reduces the risk of off-target effects. N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide is its relatively low potency, which may limit its effectiveness in some preclinical models of neuropathic pain.

Future Directions

There are several future directions for the development of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide as a treatment for neuropathic pain. One direction is the optimization of the synthesis method to improve the yield and purity of the drug. Another direction is the evaluation of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide in clinical trials to determine its safety and efficacy in human patients. Additional preclinical studies are also needed to investigate the mechanism of action of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide and to identify potential biomarkers of response to the drug. Finally, the development of novel formulations of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide, such as sustained-release formulations or combination therapies, may improve its effectiveness for the treatment of neuropathic pain.

Synthesis Methods

The synthesis of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide involves several steps, starting with the reaction of 3-ethyl-2-methylquinoline with piperidine to form the intermediate 1-(3-ethyl-2-methylquinolin-4-yl)piperidine. This intermediate is then reacted with acetic anhydride to yield N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide. The synthesis of N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide has been extensively studied in preclinical models of neuropathic pain. In a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide was found to reduce mechanical hypersensitivity and thermal hyperalgesia. N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide was also effective in reducing pain behaviors in a mouse model of chemotherapy-induced neuropathy. These preclinical studies suggest that N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide may have therapeutic potential for the treatment of neuropathic pain.

properties

IUPAC Name

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-4-16-13(2)20-18-8-6-5-7-17(18)19(16)22-11-9-15(10-12-22)21-14(3)23/h5-8,15H,4,9-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPHISHMYGRUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N=C1C)N3CCC(CC3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-ethyl-2-methylquinolin-4-yl)piperidin-4-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.